2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide
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Overview
Description
2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
The synthesis of 2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The initial step involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then cyclized with hydrazine hydrate to form the 1,3,4-thiadiazole ring.
Thioether Formation: The thiadiazole derivative is then reacted with 2-chloroacetohydrazide to introduce the thioether linkage.
Schiff Base Formation: Finally, the compound is treated with pyridine-2-carbaldehyde to form the Schiff base, resulting in the final product
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the Schiff base to the corresponding amine.
Scientific Research Applications
2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori. It is also being investigated for its anticancer properties.
Biological Studies: It is used in studies related to enzyme inhibition, particularly urease inhibition, which is relevant in the treatment of certain infections.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis or enzyme function . The compound’s anticancer properties are believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N’-[(E)-2-pyridinylmethylidene]acetohydrazide include:
2-[(4-Chlorobenzyl)thio]acetohydrazide: This compound shares a similar core structure but lacks the pyridinylmethylidene moiety.
2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-N-arylacetamide: This derivative has an amino group instead of the chlorobenzyl group and is studied for its urease inhibitory activity.
2-[(Chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles: These compounds have a nitrofuran moiety and are evaluated for their anti-Helicobacter pylori activity.
Properties
Molecular Formula |
C17H14ClN5OS3 |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
2-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(E)-pyridin-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C17H14ClN5OS3/c18-13-6-4-12(5-7-13)10-25-16-22-23-17(27-16)26-11-15(24)21-20-9-14-3-1-2-8-19-14/h1-9H,10-11H2,(H,21,24)/b20-9+ |
InChI Key |
XUYPYFQHFLBION-AWQFTUOYSA-N |
Isomeric SMILES |
C1=CC=NC(=C1)/C=N/NC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=NC(=C1)C=NNC(=O)CSC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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